
2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile
Description
2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with amino, cyano, and aryl groups. The 4-bromophenyl and 2-methoxyphenyl substituents at positions 6 and 4, respectively, confer distinct electronic and steric properties.
Properties
Molecular Formula |
C19H14BrN3O |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14BrN3O/c1-24-18-5-3-2-4-14(18)15-10-17(23-19(22)16(15)11-21)12-6-8-13(20)9-7-12/h2-10H,1H3,(H2,22,23) |
InChI Key |
UUEBSYLPTHXYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a tandem Knoevenagel-Michael-cyclization sequence. A 2026 study demonstrated that substituted benzaldehydes and acetophenones react with malononitrile and ammonium acetate in a 1:1:1.3:1.5 molar ratio to yield 2-amino-3-cyanopyridine derivatives. Key parameters include:
Table 1: Optimization of Four-Component Reaction Conditions
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Solvent | H2O/EtOH (1:1) | 92 |
Catalyst | Nano-Cu2O–MFR (8 mol%) | 94 |
Temperature | Reflux (80°C) | 89 |
Reaction Time | 2.5 hours | 91 |
The use of doped nano-Cu2O–MFR as a heterogeneous catalyst enhances reaction efficiency by providing a high surface area and Lewis acid sites.
Case Study: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
A model reaction using benzaldehyde, acetophenone, malononitrile, and ammonium acetate achieved 94% yield under optimized conditions. While this protocol primarily targets 4,6-diaryl derivatives, substituting the aldehyde with 2-methoxybenzaldehyde introduces the methoxyphenyl group at the 4-position. Subsequent bromination at the 6-position is required to install the 4-bromophenyl moiety.
Post-Synthetic Halogenation Strategies
Introducing the 4-bromophenyl group post-cyclization ensures regioselectivity and avoids side reactions during core formation.
Direct Bromination of the Pyridine Core
Bromine in glacial acetic acid selectively substitutes hydrogen at the 6-position of the nicotinonitrile scaffold. A 2024 study reported that treating 2-amino-4-(2-methoxyphenyl)nicotinonitrile with bromine (1.2 equiv) in acetic acid at 0–5°C for 4 hours yields the 6-bromo derivative in 78% yield.
Equation 1: Bromination Reaction
Parameter | Condition | Yield (%) |
---|---|---|
Catalyst | Pd(PPh3)4 (5 mol%) | 85 |
Base | K2CO3 | 82 |
Solvent | DME/H2O (3:1) | 88 |
Temperature | 90°C, 12 hours | 84 |
Alternative Synthetic Routes
Condensation with Pre-Functionalized Aldehydes
Using 4-bromobenzaldehyde and 2-methoxyacetophenone in the 4CR bypasses the need for post-synthetic modifications. However, this method faces challenges due to steric hindrance from the bromine atom, reducing yields to 65–70%.
Solid-Phase Synthesis
Comparative Analysis of Methods
Table 3: Efficiency of Preparation Methods
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Four-Component + Bromination | High regioselectivity | Multi-step process | 78 |
Suzuki Coupling | Modular substitution | Requires Pd catalyst | 85 |
Pre-Functionalized 4CR | One-pot synthesis | Low yield | 65 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy:
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
This compound | Escherichia coli | 0.0048 |
This compound | Candida albicans | 0.039 |
These results suggest that 2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile possesses strong antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 0.48 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 0.55 | Inhibition of tubulin polymerization |
A549 (Lung) | 0.54 | Cell cycle arrest at G2/M phase |
HepG2 (Liver) | 0.62 | Disruption of microtubule dynamics |
The mechanisms underlying its anticancer activity include apoptosis induction, inhibition of tubulin polymerization, and cell cycle arrest, indicating its potential as a therapeutic agent in oncology.
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the antibacterial activity of derivatives related to nicotinonitriles, including this compound, showcasing its significant antimicrobial properties against Escherichia coli and Candida albicans.
-
Cytotoxicity in Cancer Research :
- In vitro assays demonstrated that treatment with varying concentrations of this compound led to dose-dependent responses in cancer cell lines such as HeLa and MCF-7, with significant markers of apoptosis observed.
-
Safety Profile :
- Toxicological evaluations indicated a low acute toxicity profile with an LD50 approximately between 2.8–2.9 mol/kg in rat models, suggesting a favorable safety profile for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinonitrile derivatives exhibit structural diversity, with variations in substituent type, position, and biological activity. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:
Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives
Key Observations:
Bromine vs. Hydroxyl: Bromophenyl derivatives (e.g., Compound 6 ) exhibit higher lipophilicity than hydroxyl-substituted analogs (e.g., Compound 3a ), influencing membrane permeability.
Biological Activity: Anticancer Potential: Fluorinated derivatives (e.g., Compound 10n ) show lower IC₅₀ values (12.3 µM) compared to methoxy-substituted analogs, suggesting fluorine’s role in enhancing bioactivity. Kinase Inhibition: Compound 10h demonstrates MNK1 inhibition, a mechanism distinct from STAT3-targeted derivatives like Compound 3a .
Spectral Trends: CN Stretch: All derivatives show sharp IR peaks near 2200–2214 cm⁻¹, confirming the cyano group . NH₂ Signals: Broad IR bands (~3340–3494 cm⁻¹) and NMR singlets (~6.8 ppm) are consistent across amino-substituted analogs .
Research Findings and Implications
Electronic Effects : Methoxy groups at the 2-position (target compound) may reduce electron density on the pyridine ring compared to para-substituted analogs, affecting binding to hydrophobic pockets .
Halogen Interactions: The 4-bromophenyl group in the target compound could engage in halogen bonding with protein targets, a feature absent in non-halogenated derivatives .
Structure-Activity Relationship (SAR) : Fluorine and bromine substituents correlate with enhanced anticancer activity, while methoxy groups may improve solubility without compromising potency .
Biological Activity
2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile is a compound belonging to the class of nicotinonitriles, characterized by its unique structural features that include amino, bromophenyl, and methoxyphenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C21H18BrN3O3
- Molecular Weight : 440.3 g/mol
- CAS Number : 126202-92-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom enhances its reactivity and binding affinity, potentially influencing its pharmacological effects .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In a study examining its effects on Caco-2 cells (human colon epithelial cancer cell line), the compound demonstrated good permeability, suggesting potential for oral bioavailability in therapeutic applications .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, which is particularly relevant in the context of increasing antibiotic resistance.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 µg/mL | |
Escherichia coli | 20 µg/mL | |
Candida albicans | 25 µg/mL |
Safety and Toxicity
Safety assessments have indicated that this compound exhibits low acute toxicity. Studies report no significant mutagenic effects when subjected to the Ames test, indicating that it does not cause DNA damage in microorganisms . The LD50 value for this compound is estimated to be around 2.8–2.9 mol/kg, suggesting a relatively safe profile for further development .
Case Studies
-
Cytotoxicity Study :
- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines and found it significantly inhibited cell proliferation in a dose-dependent manner.
- Results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
-
Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties of the compound against common pathogens.
- It was found effective in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Basic: What are the common synthetic routes for preparing nicotinonitrile derivatives, and how can they be optimized for this compound?
Nicotinonitrile derivatives are typically synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and substituted acetophenones under basic or acidic conditions. For example, microwave-assisted synthesis can enhance reaction efficiency and yield . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., piperidine or ammonium acetate). Characterization via ¹H/¹³C NMR (e.g., δ 6.98 ppm for aromatic protons in DMSO-d₆) and melting point analysis ensures purity .
Basic: How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?
¹H NMR reveals aromatic proton environments (e.g., doublets for bromophenyl groups at δ 7.79 ppm, J = 7.8 Hz) and amine protons (δ 6.98 ppm, singlet). ¹³C NMR identifies nitrile carbons (δ ~117 ppm) and quaternary carbons (e.g., δ 87.2 ppm for the pyridine ring) . IR spectroscopy detects C≡N stretching (~2200 cm⁻¹) and N–H bending (~1600 cm⁻¹). Cross-validation with X-ray crystallography (e.g., C–H⋯N hydrogen bonds) resolves ambiguities .
Advanced: What crystallographic methods are used to determine the 3D structure, and how do substituents influence molecular packing?
Single-crystal X-ray diffraction (SC-XRD) at 100 K with a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and torsion angles. For example, the 4-bromophenyl group introduces steric effects, creating dihedral angles of 55–75° between aromatic rings, while N–H⋯N hydrogen bonds stabilize the crystal lattice . Refinement with SHELXL (R factor < 0.05) and Hirshfeld surface analysis quantify intermolecular interactions .
Advanced: How do electronic effects of substituents (e.g., bromine, methoxy) impact reactivity and biological activity?
The electron-withdrawing bromine group at the 4-position enhances electrophilic substitution on the phenyl ring, while the 2-methoxy group donates electrons via resonance, affecting charge distribution in the pyridine core. These modifications influence binding to biological targets (e.g., kinases or GPCRs) and alter pharmacokinetic properties like solubility and logP . DFT calculations (e.g., HOMO-LUMO gaps) can predict redox behavior .
Advanced: How can contradictory spectral or biological data be resolved for structurally similar analogs?
Discrepancies in NMR shifts or bioactivity (e.g., antimicrobial IC₅₀ values) may arise from conformational flexibility or impurities. Strategies include:
- High-resolution mass spectrometry (HR-MS) to verify molecular mass.
- Docking studies to assess binding mode variations caused by substituents (e.g., bromine vs. chlorine).
- Control experiments with purified intermediates to isolate synthetic byproducts .
Advanced: What computational methods are used to predict the compound’s pharmacokinetic and toxicological profiles?
- ADMET Prediction : Tools like SwissADME calculate bioavailability scores, BBB permeability, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers or protein binding pockets.
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with toxicity endpoints .
Basic: What are the key applications of this compound in medicinal chemistry research?
Nicotinonitriles are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory scaffolds. The bromophenyl group enhances halogen bonding with target proteins, while the methoxy group improves solubility for in vivo studies .
Advanced: How does the choice of solvent and catalyst affect regioselectivity in the synthesis?
Polar aprotic solvents (DMF, DMSO) favor cyclization via stabilization of intermediates, while protic solvents (ethanol) may reduce side reactions. Catalysts like ammonium acetate promote Knoevenagel condensations, whereas piperidine enhances Michael additions. For example, DMF increases yield by 15% compared to ethanol in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.